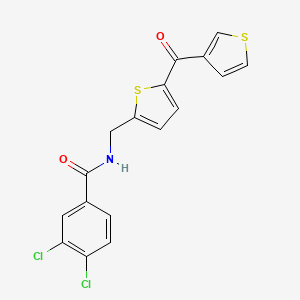

3,4-dichloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3,4-dichloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide" is a complex organic molecule that likely contains multiple functional groups, including amide, chloro, and thiophene rings. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of substituted thiophene carboxamides can involve condensation reactions, as seen in the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides . Similarly, the synthesis of 3,4-dichloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide would likely involve a series of reactions including activation of carboxylic acids, amide bond formation, and chlorination.

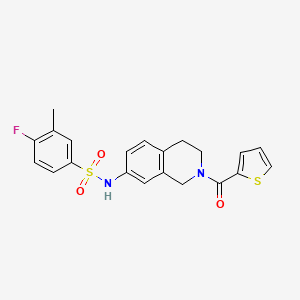

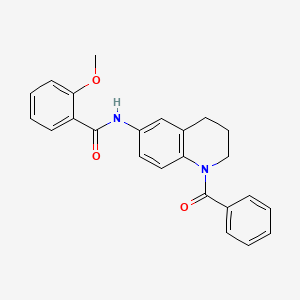

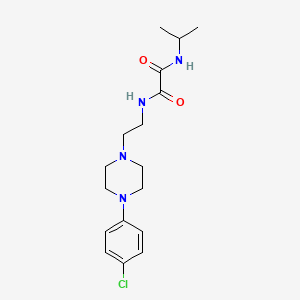

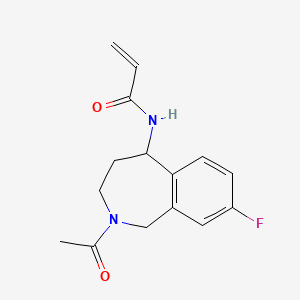

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, a novel benzamide derivative's structure was analyzed using X-ray diffraction, indicating a triclinic system . The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which would also apply to the compound to predict its structure and reactivity.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. The reactivity of such molecules can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the presence of chloro groups can make the benzamide more reactive towards nucleophiles . The chemical reactivity can also be estimated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like chloro groups and amide linkages can affect these properties. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT, which would be relevant for understanding the behavior of the compound under study . Antioxidant properties can also be determined using assays like the DPPH free radical scavenging test .

Applications De Recherche Scientifique

Antimicrobial Applications

One study explores the synthesis and characterization of acylthioureas, which share structural similarities with the specified compound, and their interaction with bacterial cells. These derivatives demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to grow in biofilms. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Characterization of Heterocyclic Compounds

Another research focus is on the synthesis of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, highlighting the versatility of thiophene derivatives in creating heterocyclic structures with potential pharmaceutical applications. This work underscores the compound's role in facilitating the generation of novel heterocyclic molecules, which could have various therapeutic uses (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Potential in Organic Synthesis

Further studies delve into the synthesis of new thieno[2,3-d]pyrimidine derivatives from thiophene-based compounds, showcasing the application of such molecules in constructing complex heterocyclic frameworks that could serve as the basis for developing novel drugs with varied biological activities (Abdelrazek, Mohamed, & Elsayed, 2008).

Orientations Futures

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

3,4-dichloro-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2S2/c18-13-3-1-10(7-14(13)19)17(22)20-8-12-2-4-15(24-12)16(21)11-5-6-23-9-11/h1-7,9H,8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBYNGNZIAOQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)

![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)

![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/no-structure.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)

![4-Aza-tricyclo[5.2.2.02,6]undecane](/img/structure/B2548096.png)

![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)